![molecular formula C10H17O6- B14297993 4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate CAS No. 116822-70-9](/img/structure/B14297993.png)
4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate is an organic compound with the molecular formula C10H18O6. This compound is characterized by the presence of a butanoate group linked to a butoxy group, which is further substituted with two hydroxymethyl groups. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate typically involves the esterification of 2,2-bis(hydroxymethyl)butanol with 4-oxobutanoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the butanoate moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2,2-bis(formyl)butoxy-4-oxobutanoate or 2,2-bis(carboxyl)butoxy-4-oxobutanoate.
Reduction: Formation of 4-[2,2-bis(hydroxymethyl)butoxy]-4-hydroxybutanoate.
Substitution: Formation of various ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mécanisme D'action
The mechanism of action of 4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Bis(hydroxymethyl)butyric acid
- 4-[2,2-Bis(hydroxymethyl)butoxy]carbonylisophthalic acid
Uniqueness
4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
116822-70-9 |
|---|---|
Formule moléculaire |
C10H17O6- |
Poids moléculaire |
233.24 g/mol |
Nom IUPAC |
4-[2,2-bis(hydroxymethyl)butoxy]-4-oxobutanoate |
InChI |
InChI=1S/C10H18O6/c1-2-10(5-11,6-12)7-16-9(15)4-3-8(13)14/h11-12H,2-7H2,1H3,(H,13,14)/p-1 |
Clé InChI |
HOPIUQRNRBNXJK-UHFFFAOYSA-M |
SMILES canonique |
CCC(CO)(CO)COC(=O)CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


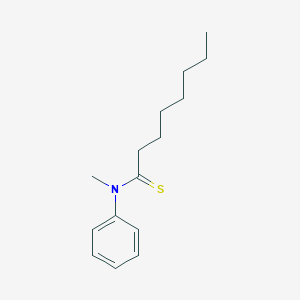
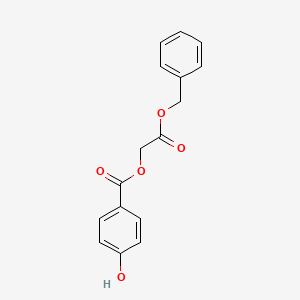
![Pyridine, 2-[(trimethylsilyl)thio]-](/img/structure/B14297917.png)
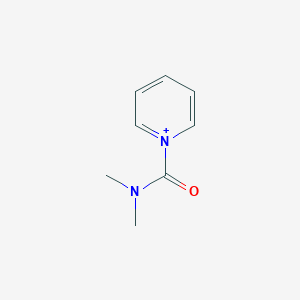
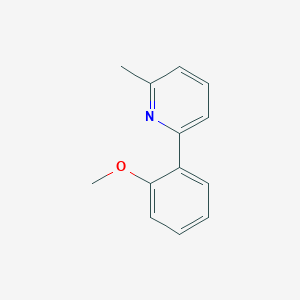


![4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14297969.png)
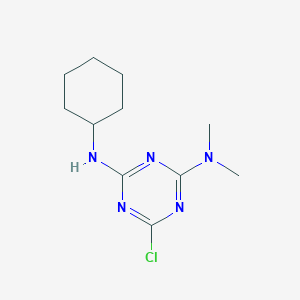
sulfanium bromide](/img/structure/B14297986.png)
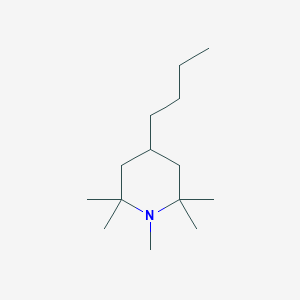
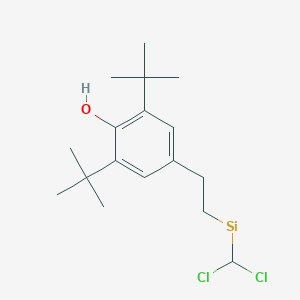
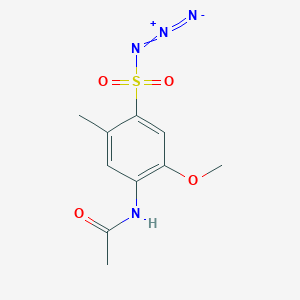
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
